molecular formula C8H9BrO2 B101061 4-Bromo-2-methoxybenzyl alcohol CAS No. 17102-63-5

4-Bromo-2-methoxybenzyl alcohol

Cat. No.: B101061
CAS No.: 17102-63-5
M. Wt: 217.06 g/mol
InChI Key: HBEIHPSICGGZIF-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9BrO2. It is characterized by a bromine atom attached to a benzene ring that also contains a methoxy group and a hydroxymethyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-methoxybenzyl alcohol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the azaquinone-methide-mediated depolymerization of aromatic carbamate oligomers . This interaction highlights its potential in modifying polymer structures, which can be crucial in biochemical research and applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are noteworthy. It has been observed to cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that the compound can influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to changes in cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For example, it participates in free radical bromination and nucleophilic substitution reactions at the benzylic position . These interactions can lead to enzyme inhibition or activation and changes in gene expression, thereby affecting various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under certain conditions but can degrade when exposed to oxidizing agents . Long-term studies have shown that it can cause persistent irritation to skin and eyes, indicating its potential for long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage-related studies are limited, it is known that high doses can lead to toxic or adverse effects . Understanding the threshold effects and toxicology of this compound is crucial for its safe application in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it undergoes metabolic transformations that can affect metabolic flux and metabolite levels . These pathways are essential for understanding the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is known to be insoluble in water, which affects its distribution and localization within biological systems . The compound’s interaction with transporters and binding proteins can influence its accumulation and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxybenzyl alcohol typically involves the bromination of 2-methoxybenzyl alcohol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methoxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-methoxybenzyl alcohol is utilized in several scientific research fields:

Comparison with Similar Compounds

    4-Bromo-2-methoxybenzaldehyde: Similar in structure but contains an aldehyde group instead of a hydroxymethyl group.

    4-Bromo-2-methoxybenzoic acid: Contains a carboxyl group instead of a hydroxymethyl group.

    4-Bromo-2-methoxybenzylamine: Contains an amine group instead of a hydroxymethyl group.

Uniqueness: 4-Bromo-2-methoxybenzyl alcohol is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in organic synthesis and various research applications .

Properties

IUPAC Name

(4-bromo-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEIHPSICGGZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568655
Record name (4-Bromo-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17102-63-5
Record name (4-Bromo-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methoxybenzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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